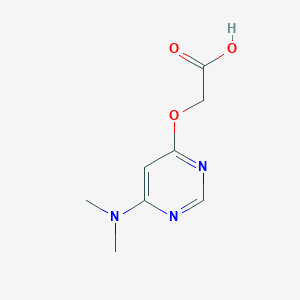

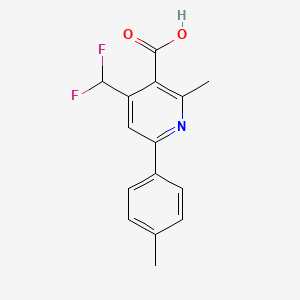

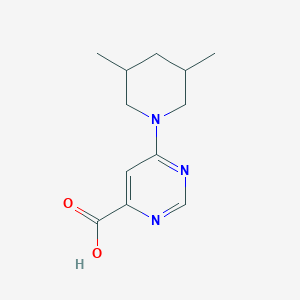

(1-(2-Azidoethyl)-4-methylpyrrolidin-3-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of 4-methyl-2,6-bis((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl (2-((2-azidoethyl)disulfaneyl)ethyl)carbamate was reported . The process involved the use of compound S6 in methanol with a catalytic amount of p-TsOH .Chemical Reactions Analysis

The chemical reactions involving azidoethyl compounds have been studied. For instance, the cyclization of amido-nitriles to form disubstituted imidazoles was reported . Another study reported the light-driven C–H bond amination and alkene aziridination with organic azides .Scientific Research Applications

Synthesis Techniques

- Double Reduction of Cyclic Sulfonamides : Research discusses the synthesis of complex molecules through the double reduction of cyclic sulfonamide precursors. This method emphasizes the importance of aryl sulfonamides in constructing molecules with specific functional groups, highlighting an efficient means to construct such molecules where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).

Catalytic and Asymmetric Synthesis

- Catalytic Asymmetric Addition of Organozinc Reagents : A study developed a practical approach for the preparation of enantiopure compounds, demonstrating the high enantioselectivity achieved in the presence of a catalytic amount of a chiral compound. This study underlines the potential of using chiral backbones for catalytic asymmetric induction reactions (Wang et al., 2008).

Methanol as a Reactant and Solvent

- Methanol Utilization in Chemical Synthesis : Methanol's role as a simple alcohol in organic synthesis is highlighted, focusing on its use as both a C1 synthon and H2 source. The study presented a clean and cost-effective method for selective N-methylation of amines using methanol, showcasing methanol's versatility and importance in synthetic chemistry (Sarki et al., 2021).

Innovative Synthetic Routes

- Condensation and Reductive Cyclization : Research on the condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane followed by reductive cyclization provides an efficient route to synthesize functionalized pyrroles and indoles. This methodology signifies the versatility of azides and enol ethers in synthesizing heterocyclic compounds (Bellur et al., 2005).

Enantioselective Sensing and Discrimination

- Enantiodiscrimination of α-Racemic Carboxylic Acids : A study utilized enantiopure aziridin-2-yl methanols as effective sensors for enantiodiscrimination, showcasing the application of these compounds in determining enantiomeric excess (ee) values. This research highlights the importance of chiral molecules in analytical chemistry (Malinowska et al., 2020).

Catalyst Development

- Catalyst for Huisgen 1,3-Dipolar Cycloadditions : The development of a new catalyst based on tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions underlines the continuous innovation in catalyst design, offering low catalyst loadings and compatibility with various functional groups (Ozcubukcu et al., 2009).

Safety and Hazards

properties

IUPAC Name |

[1-(2-azidoethyl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O/c1-7-4-12(3-2-10-11-9)5-8(7)6-13/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXSWNKDXABEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-Azidoethyl)-4-methylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)